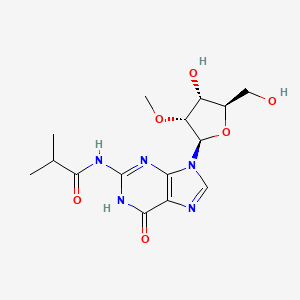

N2-isobutyryl-2'-OMe-guanosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)/t7-,9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPULCYXEYODQOG-AKAIJSEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the N2-isobutyryl Protecting Group: Function and Application in Chemical Synthesis

Introduction: The Imperative of Controlled Reactivity in Synthesis

In the intricate world of multi-step chemical synthesis, particularly in the assembly of complex biomolecules like oligonucleotides and peptides, achieving regioselectivity is paramount. Unprotected functional groups can lead to a cascade of unwanted side reactions, resulting in low yields, difficult purification, and compromised product integrity. A protecting group is a molecular entity that is temporarily introduced to mask a reactive functional group, rendering it inert to specific reaction conditions.[1][2] This strategy allows other parts of the molecule to be modified selectively. An ideal protecting group must be easy to introduce, stable throughout subsequent reaction steps, and, crucially, easy to remove cleanly and selectively at the desired stage of the synthesis.[2] This guide provides a deep dive into one of the most fundamental protecting groups in oligonucleotide synthesis: the N2-isobutyryl group used for the protection of guanine.

The Guanine Conundrum: A Need for Protection

The solid-phase synthesis of DNA and RNA oligonucleotides, most commonly achieved via the phosphoramidite method, involves the sequential coupling of nucleoside building blocks to a growing chain.[3] The nucleobases adenine, cytosine, and guanine all possess exocyclic primary amino groups that are nucleophilic.[4] If left unprotected, these amino groups can react with the activated phosphoramidite monomers during the coupling step, leading to undesired chain branching and truncated sequences.

While the N2-amino group of guanosine is less basic than the amino groups of adenine or cytosine, it is still sufficiently reactive to cause significant side reactions.[3] Furthermore, the unprotected 5'-O-DMT-2'-deoxyguanosine phosphoramidite exhibits poor solubility in acetonitrile, the standard solvent used in automated synthesis, making its use impractical.[3] Therefore, protection of the N2-amino group of guanine is essential for efficient and high-fidelity oligonucleotide synthesis.

The N2-isobutyryl Group: A Robust and Reliable Shield

The N2-isobutyryl group is a standard and widely used acyl protecting group for the exocyclic amino group of guanine and its deoxy- and ribonucleoside derivatives in phosphoramidite chemistry.[3][4][5] Its primary function is to temporarily decrease the nucleophilicity of the N2-amine, preventing it from participating in unwanted side reactions during the oligonucleotide synthesis cycle.[1] This protection ensures that the coupling reaction occurs exclusively at the 5'-hydroxyl group of the growing oligonucleotide chain.

The N2-isobutyryl group is introduced onto the guanosine nucleoside before the phosphitylation step that creates the final phosphoramidite monomer. This protected nucleoside then serves as a crucial precursor for the synthesis of the phosphoramidite building blocks used in automated DNA and RNA synthesizers.[6][7]

The N2-isobutyryl Group in the Phosphoramidite Synthesis Cycle

The elegance of the phosphoramidite method lies in its cyclical nature, with each cycle adding one nucleotide to the growing chain. A key requirement for any protecting group is its stability under the conditions of the other steps in the cycle. The N2-isobutyryl group is specifically chosen for its robustness and compatibility with the standard phosphoramidite workflow.

Stability Profile:

-

Detritylation (Acidic Step): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group. This is typically achieved with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.[8][9] The N2-isobutyryl group is stable under these anhydrous acidic conditions, remaining intact on the guanine base.

-

Coupling (Neutral Step): The incoming phosphoramidite monomer is activated, usually by a weak acid like tetrazole or a derivative, and couples to the free 5'-hydroxyl group of the growing chain.[8] The N2-isobutyryl group is inert during this crucial step.

-

Capping (Acylation Step): Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent cycles. The N2-isobutyryl group is unaffected by the capping reagents (typically acetic anhydride and N-methylimidazole).[4][8]

-

Oxidation (Oxidative Step): The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[8] The N2-isobutyryl group remains stable during oxidation.

Caption: Phosphoramidite synthesis cycle highlighting the stability of the N2-isobutyryl group.

The Critical Deprotection Step

Once the desired oligonucleotide sequence has been assembled, the final step involves the simultaneous cleavage from the solid support and removal of all protecting groups (from the bases and the phosphate backbone). This is typically achieved by heating the support-bound oligonucleotide in concentrated aqueous ammonia.[4]

The N2-isobutyryl group is removed by ammonolysis. However, its hydrolysis is significantly slower than the removal of the benzoyl groups from adenine and cytosine.[8][10] In fact, the cleavage of the N2-isobutyryl group from guanine is often the rate-determining step in the entire deprotection process.[8][10] This necessitates prolonged heating (e.g., 55°C for several hours) to ensure its complete removal. Incomplete deprotection can lead to oligonucleotides with modified guanine bases, which can severely impact their biological function, such as hybridization and enzyme recognition.

Comparative Analysis: When to Choose N2-isobutyryl

The robustness of the N2-isobutyryl group is a double-edged sword. While its stability is advantageous during synthesis, the harsh conditions required for its removal can be detrimental to oligonucleotides containing sensitive modifications, such as certain fluorescent dyes, linkers, or modified bases. For these applications, a range of "mild" and "ultramild" protecting groups have been developed.

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Use Case |

| Isobutyryl | iBu | Conc. aq. NH₃, 55-65°C, 5-16 hours[4][11] | Standard, robust DNA & RNA synthesis |

| Dimethylformamidine | dmf | Conc. aq. NH₃, 55°C, 1 hour; or RT, 8 hours[5][8] | Synthesis with moderately sensitive modifications |

| Phenoxyacetyl | pac | Conc. aq. NH₃, Room Temp, < 4 hours[12] | Synthesis with highly sensitive modifications |

| iso-Propylphenoxyacetyl | iPr-PAC | K₂CO₃ in Methanol; or NH₃/Methylamine at RT[3][8] | "Ultra-mild" conditions for extremely labile molecules |

The choice of protecting group is a critical experimental decision. For routine, unmodified oligonucleotides, the cost-effectiveness and well-established protocols associated with the N2-isobutyryl group make it the preferred choice. However, when synthesizing complex, modified oligonucleotides for advanced applications, a more labile protecting group is required to preserve the integrity of the final product.

Potential Side Reactions and Mitigation

While highly reliable, the use of N2-isobutyryl-protected guanosine is associated with a few potential side reactions:

-

Incomplete Deprotection: As mentioned, the slow cleavage rate can result in residual isobutyryl groups on the final oligonucleotide.

-

Mitigation: Adherence to recommended deprotection times and temperatures is crucial. For guanine-rich sequences, extending the deprotection time may be necessary.[11]

-

-

Depurination: During the acidic detritylation step, the N7 position of purines can be protonated, which weakens the glycosidic bond and can lead to cleavage of the base from the sugar backbone, creating an abasic site.[9][13] N2-isobutyryldeoxyguanosine is susceptible to this, though generally less so than N6-benzoyldeoxyadenosine.[9]

-

Mitigation: Using a weaker acid like DCA instead of TCA and minimizing the duration of the acid exposure for each cycle can reduce the rate of depurination.[9]

-

Experimental Protocols

Protocol 1: Standard Deprotection of an Oligonucleotide Synthesized with N2-isobutyryl-dG

This protocol describes the standard final cleavage and deprotection procedure for an oligonucleotide synthesized on a solid support using standard phosphoramidites, including N2-isobutyryl-dG.

Materials:

-

Oligonucleotide synthesis column (post-synthesis)

-

Concentrated ammonium hydroxide (~28-30% NH₃)

-

Screw-cap, pressure-tight vials

-

Heating block or oven

-

Syringes

Methodology:

-

Remove the synthesis column from the synthesizer.

-

Using two syringes, push the concentrated ammonium hydroxide solution back and forth through the column for 2-3 minutes to wet the solid support.

-

Expel the ammonium hydroxide solution from the column into a 2 mL screw-cap vial. This solution contains the oligonucleotide, now cleaved from the support.

-

Wash the support with an additional volume of ammonium hydroxide and combine the solutions.

-

Seal the vial tightly to prevent ammonia from escaping.

-

Place the sealed vial in a heating block or oven set to 55°C.

-

Heat for a minimum of 8 hours (or overnight) to ensure complete removal of all protecting groups, especially the N2-isobutyryl group from guanine residues. For some applications, heating at 65°C for 2-4 hours may be sufficient.

-

After heating, allow the vial to cool completely to room temperature before opening.

-

Evaporate the ammonia solution to dryness using a centrifugal vacuum concentrator.

-

Resuspend the resulting oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.

Caption: Workflow for standard oligonucleotide cleavage and deprotection.

Conclusion

The N2-isobutyryl group is a cornerstone of modern oligonucleotide synthesis. Its function as a robust protecting group for the N2-amino group of guanine is critical for the high-fidelity assembly of DNA and RNA chains using the phosphoramidite method. Its chemical stability throughout the synthesis cycle, combined with well-established deprotection protocols, makes it the workhorse for routine synthesis. While the development of milder protecting groups has enabled the synthesis of highly sensitive molecules, a thorough understanding of the properties, function, and limitations of the N2-isobutyryl group remains essential for researchers, scientists, and drug development professionals working in the field of nucleic acid chemistry.

References

-

ATDBio Ltd. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Oligonucleotide Synthesis with N2-Isobutyrylguanosine Monohydrate. [Link]

-

Biotage. Solid Phase Oligonucleotide Synthesis. [Link]

- Gaffney, B. L., & Jones, R. A. (1988). A Study of Side Reactions Occurring during Synthesis of Oligodeoxynucleotides Containing O6-alkylguanine. Biochemistry, 27(15), 5676–5681.

-

ResearchGate. Cleavage time (t ½ ) for various protecting groups and cleavage conditions a. [Link]

-

Wikipedia. Oligonucleotide synthesis. [Link]

-

Fujii, M., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 17(12), 14336-14353. [Link]

-

Ghodke, P. P., et al. (2019). Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 78(1), e93. [Link]

-

Hardy, P. M., et al. (1995). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 23(1), 121-127. [Link]

-

Olejniczak, E. T., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(17), 2895-2900. [Link]

-

Schulhof, J. C., et al. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. [Link]

-

ResearchGate. Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5. [Link]

-

ResearchGate. An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine. [Link]

-

Lin, G., & Chen, J. (2015). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 20(8), 14325-14336. [Link]

-

PubMed. Synthesis of N2 -Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. [Link]

-

Glen Research. Post-synthetic substitution - convertible nucleosides. [Link]

-

ResearchGate. (PDF) Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. [Link]

-

Glen Research. TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]

- Google Patents. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides.

-

ResearchGate. Attempted deprotection of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4. [Link]

- Google Patents. US6664388B2 - Reagents for oligonucleotide cleavage and deprotection.

-

ResearchGate. Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. [Link]

-

Organic Chemistry Portal. Protecting Groups. [Link]

-

Taylor & Francis Online. A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone. [Link]

-

PubMed. (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. [Link]

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 5. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. caymanchem.com [caymanchem.com]

- 8. biotage.com [biotage.com]

- 9. academic.oup.com [academic.oup.com]

- 10. atdbio.com [atdbio.com]

- 11. datapdf.com [datapdf.com]

- 12. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

A Technical Guide to 2'-O-Methyl Modification: Enhancing Nucleoside Stability for Research and Therapeutics

Abstract

The 2'-O-methylation (Nm) of nucleosides is a widespread and fundamentally important post-transcriptional modification found across nearly all classes of RNA, from ribosomal and transfer RNAs to messenger RNAs and viral genomes.[1][2] This seemingly subtle addition of a methyl group to the 2' hydroxyl of the ribose moiety imparts profound changes to the physicochemical properties of the RNA molecule. It acts as a critical determinant of molecular stability, structure, and function. This technical guide offers an in-depth exploration of the role of 2'-O-methylation in enhancing nucleoside stability. We will dissect the core mechanisms, from inducing conformational rigidity to providing a steric shield against enzymatic degradation. Furthermore, we will examine the functional consequences of this stability in biological systems, its pivotal applications in the development of RNA-based therapeutics like siRNAs and mRNA vaccines, and the methodologies employed for its detection and synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage this critical modification in their work.

Introduction: The Ubiquitous Stabilizer

Post-transcriptional modifications of RNA create a layer of regulatory complexity often referred to as the "epitranscriptome." Among more than 170 known modifications, 2'-O-methylation (Nm) is distinguished by its prevalence and its direct impact on the sugar-phosphate backbone of the RNA polymer.[2] It is found in mRNA, rRNA, tRNA, snRNA, snoRNA, miRNA, and piRNA, underscoring its universal importance.[2][3]

In eukaryotes, this modification is primarily catalyzed by a C/D box small nucleolar ribonucleoprotein (snoRNP) complex, in which the enzyme Fibrillarin (FBL) acts as the methyltransferase, guided to specific sites by snoRNAs.[2][4][5][6] The result is a chemically altered nucleoside with significantly enhanced stability, a property that has profound implications for everything from fundamental gene expression to the efficacy of next-generation therapeutics.

Diagram: The 2'-O-Methyl Modification

Caption: Chemical structures of an unmodified vs. a 2'-O-methylated ribonucleoside.

The Physicochemical Basis of Enhanced Stability

The stability conferred by 2'-O-methylation stems from two primary physicochemical effects: the enforcement of a rigid conformation and steric hindrance against nuclease activity.

Conformational Rigidity and Duplex Stability

The presence of the 2'-hydroxyl group in RNA allows the ribose sugar to exist in a dynamic equilibrium between different conformations, or "puckers." However, the addition of a bulky methyl group at this position introduces steric constraints. This has a critical effect:

-

Favors C3'-endo Pucker: The 2'-O-methyl group biases the sugar pucker equilibrium strongly toward the C3'-endo conformation.[3][4][7] This is the precise conformation adopted by nucleotides within a standard A-form RNA helix. By "pre-organizing" the single-stranded RNA into a helix-ready state, the entropic penalty of duplex formation is reduced.[4][7]

-

Restricts Backbone Flexibility: The modification also restricts the rotational freedom of the adjacent 3'-phosphate group, further rigidifying the sugar-phosphate backbone.[6][8]

-

Increases Thermal Stability: The direct consequence of this pre-organization is an increase in the thermal stability of RNA duplexes. Each internal 2'-O-methyl modification can increase the melting temperature (Tm) of an RNA:RNA duplex, making the structure more resilient to thermal denaturation.[3]

Data Presentation: Impact of 2'-O-Methylation on Duplex Stability

The following table summarizes the observed change in melting temperature (Tm) upon incorporation of 2'-O-methylated nucleotides into an RNA duplex.

| Modification Context | Average ΔTm per Modification (°C) | Source |

| 2'-O-Methyl RNA / RNA Duplex | +1.3 | [9] |

| 2'-O-Methyl RNA / DNA Hybrid | Minor change | [] |

Note: The exact ΔTm can vary based on sequence context and flanking bases.

Steric Hindrance and Nuclease Resistance

Perhaps the most significant advantage of 2'-O-methylation, particularly for therapeutic applications, is the profound resistance it confers against enzymatic degradation.

-

Mechanism of Protection: Nucleases, the enzymes responsible for cleaving nucleic acids, require access to the phosphodiester backbone and the 2'-hydroxyl group to catalyze hydrolysis. The methyl group at the 2' position acts as a physical shield, sterically hindering the enzyme's active site from accessing the RNA backbone.[5][][11]

-

Broad-Spectrum Resistance: This modification protects RNA from a wide range of both endonucleases (which cleave within a strand) and exonucleases (which degrade from the ends).[11] For example, 2'-O-methylated RNA is resistant to degradation by common lab nucleases like RNase T1 and T2.[11]

-

Protection from Decapping Enzymes: In eukaryotes, the 5' cap of mRNA is a critical feature for stability. The enzyme DXO can degrade improperly capped RNAs. However, if the first nucleotide of the RNA is 2'-O-methylated (a "Cap 1" structure), DXO is unable to bind and degrade the transcript, providing a crucial quality control mechanism.[12][13][14]

Diagram: Mechanism of Nuclease Resistance

Caption: General workflow for the chemical synthesis of 2'-O-methylated nucleosides. ***

Chemical Synthesis of 2'-O-Methylated Nucleosides

The production of RNA therapeutics requires the chemical synthesis of 2'-O-methylated phosphoramidites, the building blocks for automated oligonucleotide synthesis.

Protocol: General Steps for Chemical Synthesis

The synthesis is a multi-step process that requires expertise in organic chemistry.

-

Protection: The starting ribonucleoside (e.g., adenosine, uridine) has multiple reactive hydroxyl groups and exocyclic amines. All groups except the 2'-hydroxyl must be protected with chemical protecting groups to ensure reaction specificity.

-

Selective 2'-O-Methylation: With other positions blocked, the free 2'-hydroxyl group is methylated. This is the key step and can be achieved using various methylating agents (e.g., methyl iodide with a silver oxide catalyst, or via a Lewis acid-mediated reaction on an anhydro-nucleoside starting material). [15]3. Deprotection: All protecting groups are removed under specific chemical conditions to yield the final 2'-O-methylated nucleoside.

-

Purification: The final product is purified from reaction byproducts and unreacted starting materials, typically using column chromatography.

-

Phosphoramidite Conversion: For use in oligonucleotide synthesizers, the purified 2'-O-methylated nucleoside is converted into a phosphoramidite building block.

Conclusion and Future Perspectives

The 2'-O-methyl modification is far more than a simple chemical decoration; it is a fundamental mechanism for controlling the stability, structure, and function of RNA. Its ability to confer profound nuclease resistance while enhancing duplex stability has cemented its role as an essential modification in the development of RNA therapeutics.

Future research will continue to uncover the full extent of the "Nm epitranscriptome." The development of more precise and quantitative mapping techniques like direct RNA sequencing will reveal novel modification sites and their dynamic regulation in health and disease. [2][16]Understanding the interplay between Nm "writer" enzymes and their targets could unveil new therapeutic targets for a range of diseases, from cancer to viral infections. [2][17]For drug developers, the continued refinement of synthetic chemistry and the strategic placement of 2'-O-methyl and other novel modifications will be key to creating safer, more stable, and more potent nucleic acid-based medicines.

References

-

Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

-

A New Method for Detecting Sites of 2'-O-methylation in RNA Molecules. (Source: PubMed) [Link]

-

Effect of ribose O(2′)-methylation on the conformation of nucleosides and nucleotides. (Source: ScienceDirect) [Link]

-

What Is 2'-O-Methylation and How to Detect It. (Source: CD Genomics) [Link]

-

2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. (Source: Oxford Academic, Nucleic Acids Research) [Link]

-

2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

-

Assessing 2′-O-Methylation of mRNA Using Quantitative PCR. (Source: SpringerLink) [Link]

-

2′-O-Methylation at internal sites on mRNA promotes mRNA stability. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

-

2′-O-methylation at internal sites on mRNA promotes mRNA stability. (Source: Houston Methodist Scholars) [Link]

-

2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. (Source: PLOS ONE) [Link]

-

2′-O-methylation at internal sites on mRNA promotes mRNA stability. (Source: ResearchGate) [Link]

-

Efficient synthesis and evolution of 2'-modified nucleic acid chemistries found in FDA-approved nucleic acid therapeutics. (Source: Research Communities) [Link]

-

Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. (Source: ACS Publications) [Link]

-

Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

-

DNA/2'-O-Methyl RNA Chimera Modification Service. (Source: Creative Biolabs) [Link]

- Chemical syntheses of 2'-O-methoxy purine nucleosides.

-

The detection, function, and therapeutic potential of RNA 2'-O-methylation. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

-

2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) [Link]

-

Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity. (Source: PubMed Central) [Link]

-

2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. (Source: PubMed) [Link]

-

2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? (Source: MDPI) [Link]

-

Effect of ribose O(2')-methylation on the conformation of nucleosides and nucleotides. (Source: PubMed) [Link]

-

2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. (Source: PubMed Central) [Link]

-

Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo. (Source: Nature Communications) [Link]

-

Effect of 2'-O-methylation on duplex stability. (Source: ResearchGate) [Link]

-

Correction: 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. (Source: PubMed Central) [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The detection, function, and therapeutic potential of RNA 2’-O-methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. sci-hub.ru [sci-hub.ru]

- 9. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]

- 11. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]

- 12. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]

- 13. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correction: 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]

- 16. nanoporetech.com [nanoporetech.com]

- 17. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

An In-Depth Technical Guide to N2-isobutyryl-2'-O-methylguanosine: A Cornerstone for RNA Therapeutics

This guide provides a comprehensive technical overview of N2-isobutyryl-2'-O-methylguanosine, a critical building block in the synthesis of oligonucleotide therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, synthesis, and pivotal applications, with a focus on the rationale behind its molecular design and utility.

Introduction: The Imperative for Modified Nucleosides in Modern Drug Development

The advent of RNA-based therapeutics, including siRNA, mRNA vaccines, and antisense oligonucleotides, has revolutionized modern medicine. The inherent instability and immunogenicity of natural RNA, however, necessitate chemical modifications to enhance their drug-like properties. N2-isobutyryl-2'-O-methylguanosine is a testament to the sophisticated chemical strategies employed to overcome these challenges. Its unique structure imparts increased resistance to enzymatic degradation and modulates interactions with cellular machinery, making it an invaluable component in the design of potent and durable nucleic acid-based drugs.[1][2]

Unveiling the Chemical Architecture of N2-isobutyryl-2'-O-methylguanosine

N2-isobutyryl-2'-O-methylguanosine is a derivative of the naturally occurring nucleoside, guanosine, with two key modifications: an isobutyryl group protecting the exocyclic amine at the N2 position of the guanine base, and a methyl group at the 2'-hydroxyl position of the ribose sugar.[2]

Chemical Structure:

A 2D representation of N2-isobutyryl-2'-O-methylguanosine.

These modifications are not merely additions; they are strategic placements that dictate the molecule's behavior during oligonucleotide synthesis and its performance in a biological context. The N2-isobutyryl group serves as a temporary protecting group, preventing unwanted side reactions during the automated chemical synthesis of oligonucleotides.[3] The 2'-O-methyl modification, a permanent fixture, enhances the nuclease resistance and binding affinity of the resulting oligonucleotide.[2]

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of N2-isobutyryl-2'-O-methylguanosine is paramount for its effective use in synthesis and for predicting the characteristics of the final oligonucleotide product.

| Property | Value | Source |

| CAS Number | 63264-29-9 | [4][5] |

| Molecular Formula | C₁₅H₂₁N₅O₆ | [5][6] |

| Molecular Weight | 367.36 g/mol | [2][5] |

| IUPAC Name | N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | [7] |

| Appearance | White to yellow solid | [2] |

| Solubility | Soluble in DMSO and Acetonitrile | [4][8] |

| Storage | 2°C - 8°C | [5] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N2-isobutyryl-2'-O-methylguanosine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a synthesized representation of established methodologies.[9]

Experimental Protocol: Synthesis of N2-isobutyryl-2'-O-methylguanosine

-

Protection of Guanosine: Start with commercially available guanosine. The hydroxyl groups at the 3' and 5' positions of the ribose are protected, often using silyl protecting groups like di-tert-butylsilyl, to prevent their reaction in subsequent steps.[9]

-

Protection of the Lactam Functionality: The O6 position of the guanine base is protected, for instance, with a trimethylsilylethyl group, to prevent methylation at this site.[9]

-

2'-O-Methylation: The crucial 2'-O-methylation is then carried out using a methylating agent like methyl iodide (CH₃I) in the presence of a strong base such as sodium hydride (NaH).[9] This step is regioselective for the 2'-hydroxyl group due to the specific protection strategy.

-

Deprotection of Silyl and O6 Groups: The protecting groups on the 3', 5', and O6 positions are removed simultaneously, often using a fluoride source like tetrabutylammonium fluoride (TBAF).[9]

-

N2-Isobutyrylation: The final step involves the selective acylation of the N2-amino group of the guanine base with isobutyric anhydride.

-

Purification: The crude product is purified using column chromatography to yield the high-purity N2-isobutyryl-2'-O-methylguanosine.

Logical Workflow for Synthesis:

A simplified workflow for the synthesis of N2-isobutyryl-2'-O-methylguanosine.

Role in Oligonucleotide Synthesis: The Phosphoramidite Method

N2-isobutyryl-2'-O-methylguanosine is primarily used as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis.[3] The phosphoramidite method is a cyclical process that allows for the stepwise addition of nucleosides to a growing oligonucleotide chain attached to a solid support.[10]

The Oligonucleotide Synthesis Cycle:

The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

In this cycle, the N2-isobutyryl group on the guanosine phosphoramidite prevents the exocyclic amine from interfering with the coupling reaction. Following the completion of the synthesis, a final deprotection step removes the isobutyryl group, along with other protecting groups on the nucleobases and the phosphate backbone, to yield the final oligonucleotide product.[11][12]

Applications in Research and Drug Development

The incorporation of N2-isobutyryl-2'-O-methylguanosine into oligonucleotides offers several advantages, making it a valuable tool in various research and therapeutic applications:

-

Antisense Oligonucleotides: The 2'-O-methyl modification enhances the binding affinity of antisense oligonucleotides to their target mRNA and increases their resistance to degradation by cellular nucleases, leading to a more potent and durable gene-silencing effect.[13]

-

siRNA Therapeutics: In small interfering RNAs (siRNAs), the 2'-O-methyl modification can reduce off-target effects and improve the overall stability and efficacy of the RNAi response.

-

mRNA Vaccines and Therapeutics: Modified nucleosides, including 2'-O-methylated guanosine, are crucial for reducing the innate immunogenicity of in vitro-transcribed mRNA, a key aspect of successful mRNA vaccine and therapeutic development.

-

Antiviral and Anticancer Research: As a purine nucleoside analog, N2-isobutyryl-2'-O-methylguanosine and related compounds are investigated for their potential antiviral and anticancer properties.[4][5] These activities often stem from their ability to interfere with DNA synthesis or induce apoptosis.[4]

Conclusion: A Key Enabler of Next-Generation Nucleic Acid Therapeutics

N2-isobutyryl-2'-O-methylguanosine stands as a prime example of how rational chemical design can overcome the inherent limitations of natural nucleic acids, paving the way for a new generation of therapeutics. Its dual-functionality—providing temporary protection during synthesis and conferring desirable drug-like properties to the final product—underscores its importance in the fields of molecular biology, medicinal chemistry, and drug development. As the landscape of RNA therapeutics continues to expand, the demand for high-quality, well-characterized modified nucleosides like N2-isobutyryl-2'-O-methylguanosine will undoubtedly continue to grow.

References

-

Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5′-di-tert-butylsilanediyl guanosine. ResearchGate. Available at: [Link]

-

N2-Isobutyryl-2'-O-methylguanosine - Chem-Impex. Chem-Impex International. Available at: [Link]

-

Mastering Oligonucleotide Synthesis with N2-Isobutyrylguanosine Monohydrate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

N2-isobutyryl-2'-OMe-guanosine | C15H21N5O6 | CID 135536008. PubChem. Available at: [Link]

-

Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. PubMed. Available at: [Link]

-

Solid Phase Oligonucleotide Synthesis. Biotage. Available at: [Link]

-

Attempted deprotection of 8-fluoro-N-isobutyryl-2′-deoxyguanosine 4. ResearchGate. Available at: [Link]

-

Deprotection Guide. Glen Research. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 63264-29-9: N2-Isobutyryl-2'-O-methyl-guanosine [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biosynth.com [biosynth.com]

- 6. N2-isobutyryl-2'-OMe-guanosine | C15H21N5O6 | CID 135536008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. akonscientific.com [akonscientific.com]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. glenresearch.com [glenresearch.com]

- 13. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Role Nucleoside: A Technical Guide to the Mechanism of N2-isobutyryl-2'-OMe-guanosine in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of RNA-based therapeutics has underscored the critical role of chemically modified nucleosides in enhancing the stability, efficacy, and safety of synthetic RNA molecules. Among these, N2-isobutyryl-2'-OMe-guanosine stands out as a pivotal building block, particularly in solid-phase chemical RNA synthesis. This technical guide delves into the multifaceted mechanism of action of N2-isobutyryl-2'-OMe-guanosine, dissecting the distinct yet synergistic contributions of the N2-isobutyryl protecting group and the 2'-O-methyl modification. We will explore its journey from a phosphoramidite building block to its final, functional form within a therapeutic or research-grade RNA oligonucleotide, providing field-proven insights into the causality behind its use and the experimental workflows to validate its incorporation and function.

Introduction: The Imperative for Modified Nucleosides in RNA Therapeutics

Unmodified synthetic RNA is inherently labile and can trigger innate immune responses, limiting its therapeutic potential.[1][] To overcome these hurdles, researchers have turned to chemically modified nucleosides that can be incorporated into synthetic RNA to bolster its stability against nucleases, enhance translation efficiency, and evade recognition by pattern recognition receptors (PRRs) like TLR7, TLR8, and RIG-I.[3][4][5] These modifications are not merely incremental improvements; they are foundational to the success of mRNA vaccines and other RNA-based therapies.[1] N2-isobutyryl-2'-OMe-guanosine is a prime example of a strategically designed nucleoside that addresses these challenges through a dual-functionality approach.

The Anatomy of a Powerhouse Nucleoside: N2-isobutyryl and 2'-O-methyl Modifications

The efficacy of N2-isobutyryl-2'-OMe-guanosine stems from the distinct roles of its two key modifications: the N2-isobutyryl group on the guanine base and the 2'-O-methyl group on the ribose sugar.

The N2-isobutyryl Group: A Transient Guardian in Chemical Synthesis

The N2-isobutyryl (iBu) group serves as a temporary protecting group for the exocyclic amine of guanine during solid-phase RNA synthesis using phosphoramidite chemistry.[][7] This protection is crucial to prevent unwanted side reactions during the sequential addition of phosphoramidite monomers to the growing oligonucleotide chain.[] The isobutyryl group is sufficiently robust to withstand the conditions of the synthesis cycles but can be efficiently removed during the final deprotection step, typically using aqueous ammonia or a mixture of ammonia and methylamine, to reveal the native guanine base in the final RNA product.[9][10]

Experimental Workflow: Solid-Phase RNA Synthesis and Deprotection

Caption: Workflow of solid-phase RNA synthesis and deprotection.

The 2'-O-methyl Group: A Permanent Fixture for Enhanced Functionality

Once incorporated into the RNA sequence and the N2-isobutyryl group is removed, the 2'-O-methyl (2'-OMe) modification on the ribose sugar imparts significant and lasting benefits to the RNA molecule.[11]

-

Increased Nuclease Resistance and Stability: The 2'-OMe group sterically hinders the approach of ribonucleases, thereby protecting the phosphodiester backbone from enzymatic degradation and increasing the half-life of the RNA molecule.[1][12] This enhanced stability is crucial for therapeutic applications where sustained protein expression is desired.[1]

-

Modulation of RNA Structure: The 2'-O-methylation biases the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices.[13][14] This pre-organization of the sugar conformation can stabilize RNA duplexes and influence the overall secondary structure of the RNA molecule.[13][15]

-

Evasion of Innate Immune Recognition: The innate immune system has evolved mechanisms to distinguish "self" from "non-self" RNA. One such mechanism involves the recognition of unmodified RNA by sensors like RIG-I. The 2'-O-methylation of the first and second transcribed nucleotides in the 5' cap of eukaryotic mRNA serves as a molecular signature of "self" RNA, preventing its recognition by RIG-I and subsequent activation of an inflammatory response.[16][17] The incorporation of 2'-O-methylated nucleosides within the body of a synthetic RNA can further contribute to this immune evasion.[18]

Mechanism of Incorporation: Phosphoramidite Chemistry

N2-isobutyryl-2'-OMe-guanosine is utilized in the form of a phosphoramidite, the standard building block for solid-phase synthesis of oligonucleotides.[][19] The synthesis cycle involves four key steps:

-

Detritylation: The 5'-hydroxyl group of the growing RNA chain, which is attached to a solid support, is deprotected by removing the dimethoxytrityl (DMT) group.[9]

-

Coupling: The N2-isobutyryl-2'-OMe-guanosine phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

This cycle is repeated until the desired RNA sequence is synthesized.

Signaling Pathway: Immune Evasion by 2'-O-Methylation

Caption: 2'-O-methylation helps RNA evade immune detection.

Experimental Validation and Characterization

The successful incorporation and the functional consequences of N2-isobutyryl-2'-OMe-guanosine modification can be validated through a series of established experimental protocols.

Protocol: In Vitro Transcription with Modified Nucleoside Triphosphates

While N2-isobutyryl-2'-OMe-guanosine is primarily used as a phosphoramidite, the functional effects of the 2'-O-methyl modification can be studied by incorporating the corresponding nucleoside triphosphate (2'-OMe-GTP) into RNA via in vitro transcription (IVT).[20][21]

Step-by-Step Methodology:

-

Template Preparation: A linear DNA template containing a T7 promoter upstream of the desired RNA sequence is prepared.[21][22]

-

IVT Reaction Setup: The IVT reaction is assembled in a buffer containing T7 RNA polymerase, the DNA template, and a mixture of ATP, CTP, UTP, and 2'-OMe-GTP.

-

Incubation: The reaction is incubated at 37°C for 2-4 hours.[22]

-

DNase Treatment: The DNA template is degraded by adding DNase I.[22]

-

RNA Purification: The synthesized RNA is purified using a suitable method, such as lithium chloride precipitation or column-based purification.[22]

Analysis of Incorporation and Purity

The purity and integrity of the synthesized modified RNA can be assessed using the following techniques:

| Analytical Technique | Purpose |

| Urea-PAGE | To verify the size and purity of the RNA transcript. |

| HPLC | To quantify the incorporation of the modified nucleoside and assess the purity of the final product.[23] |

| Mass Spectrometry (LC-MS/MS) | To confirm the precise mass of the RNA transcript and identify the presence and location of the modified nucleoside.[24][25] |

Functional Assays

The functional impact of the 2'-O-methyl modification can be evaluated using the following assays:

| Functional Assay | Purpose |

| Nuclease Stability Assay | To assess the resistance of the modified RNA to degradation by ribonucleases. |

| In Vitro Translation Assay | To measure the protein expression from the modified mRNA in a cell-free system or by transfection into cultured cells.[26] |

| Innate Immune Response Assay | To quantify the induction of inflammatory cytokines (e.g., interferon) upon transfection of the modified RNA into immune cells.[4] |

Conclusion

N2-isobutyryl-2'-OMe-guanosine is a testament to the power of rational chemical design in advancing RNA technology. Its dual mechanism, providing transient protection during synthesis and conferring permanent functional advantages to the final RNA molecule, makes it an indispensable tool for the development of next-generation RNA therapeutics and research reagents. A thorough understanding of its mechanism of action, from chemical synthesis to biological function, is paramount for researchers and developers aiming to harness the full potential of synthetic RNA.

References

-

Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(21), 12365–12379. Available at: [Link]

-

Areterna LLC. (2024). The Multifaceted Role of Modified NTPs in mRNA Synthesis. Areterna LLC. Available at: [Link]

-

Latorre, D., et al. (2022). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes, 13(1), 117. Available at: [Link]

-

Riml, C., et al. (2022). Synthesis of point-modified mRNA. Nucleic Acids Research, 50(15), e88. Available at: [Link]

-

De Crécy-Lagard, V., et al. (2019). Analysis of RNA and its Modifications. Accounts of chemical research, 52(4), 867–877. Available at: [Link]

-

Wikipedia. (2023). Nucleoside-modified messenger RNA. Wikipedia. Available at: [Link]

-

Motorin, Y., et al. (2022). Advances in Quantitative Techniques for Mapping RNA Modifications. International Journal of Molecular Sciences, 23(23), 15263. Available at: [Link]

-

Promega Connections. (2020). In Vitro Transcription and the Use of Modified Nucleotides. Promega Corporation. Available at: [Link]

-

Riml, C., et al. (2022). Synthesis of point-modified mRNA. ResearchGate. Available at: [Link]

-

Cong, D., et al. (2024). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. Organic & Biomolecular Chemistry, 22(18), 3614-3619. Available at: [Link]

-

Pardi, N., et al. (2015). In Vitro Transcription of Long RNA Containing Modified Nucleosides. Methods in molecular biology, 1261, 29–42. Available at: [Link]

-

Zhao, B. S., et al. (2018). Analytical Methods for Deciphering RNA Modifications. Analytical chemistry, 90(21), 12487–12495. Available at: [Link]

-

Anreiter, I., et al. (2020). Instrumental analysis of RNA modifications. RNA biology, 17(8), 1058–1070. Available at: [Link]

-

Yildirim, I., et al. (2014). 2'-O-methylation of the wobble nucleotide of the anticodon of tRNA(Met)(i) is required for correct decoding of the AUA codon in mammalian mitochondria. Nucleic acids research, 42(19), 12056–12067. Available at: [Link]

-

Zhou, K. I., et al. (2024). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. RNA, rna-079770. Available at: [Link]

-

Wikipedia. (2023). 2'-O-methylation. Wikipedia. Available at: [Link]

-

Thananjeyan, B., et al. (2018). 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Molecules, 23(10), 2572. Available at: [Link]

-

Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. Available at: [Link]

-

Zhang, Z., et al. (2014). Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid. Beilstein journal of organic chemistry, 10, 2118–2124. Available at: [Link]

-

Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7. Available at: [Link]

-

Abou Assi, H., et al. (2020). 2′-O-methylation alters the RNA secondary structural ensemble. ResearchGate. Available at: [Link]

-

Höfler, S., & Carlomagno, T. (2020). Structural and functional roles of 2'-O-ribose methylations and their enzymatic machinery across multiple classes of RNAs. Wiley interdisciplinary reviews. RNA, 11(5), e1596. Available at: [Link]

-

Solodinin, A., et al. (2020). Attempted deprotection of 8-fluoro-N-isobutyryl-2′-deoxyguanosine. ResearchGate. Available at: [Link]

-

Thananjeyan, B., et al. (2018). 2'-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Molecules, 23(10), 2572. Available at: [Link]

-

Kropinska, D., et al. (2022). 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research, 50(16), 9145–9162. Available at: [Link]

-

Ohkubo, A., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International journal of molecular sciences, 13(9), 11082–11100. Available at: [Link]

-

Kim, Y. K. (2023). RNA chemistry and therapeutics. Nature biomedical engineering, 7(12), 1500–1516. Available at: [Link]

-

Pathak, T. (2001). Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. ResearchGate. Available at: [Link]

-

Bevilacqua, P. C., et al. (2004). Chemical syntheses of inhibitory substrates of the RNA–RNA ligation reaction catalyzed by the hairpin ribozyme. Organic & biomolecular chemistry, 2(14), 2053–2059. Available at: [Link]

-

Devarkar, S. C., et al. (2016). Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I. Proceedings of the National Academy of Sciences of the United States of America, 113(3), 596–601. Available at: [Link]

-

Glen Research. (n.d.). Deprotection Guide. Glen Research. Available at: [Link]

-

Schuberth-Wagner, C., et al. (2015). A Conserved Histidine in the RNA Sensor RIG-I Controls Immune Tolerance to N1-2′O-Methylated Self RNA. Immunity, 43(1), 41–51. Available at: [Link]

-

Taj, S. A., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, nucleotides & nucleic acids, 22(5-8), 1327–1330. Available at: [Link]

-

Choon-Tak, K., et al. (2021). RNA regulatory mechanisms that control antiviral innate immunity. WIREs RNA, 12(6), e1672. Available at: [Link]

-

Oshiumi, H., et al. (2016). Links between recognition and degradation of cytoplasmic viral RNA in innate immune response. Reviews in medical virology, 26(2), 90–101. Available at: [Link]

Sources

- 1. The Multifaceted Role of Modified NTPs in mRNA Synthesis - Areterna LLC [areterna.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Nucleoside-modified messenger RNA - Wikipedia [en.wikipedia.org]

- 5. RNA regulatory mechanisms that control antiviral innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalirjpac.com [journalirjpac.com]

- 9. biotage.com [biotage.com]

- 10. Synthesis of phosphoramidites of isoGNA, an isomer of glycerol nucleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 13. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. RNA chemistry and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of In Vitro Transcription | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. promegaconnections.com [promegaconnections.com]

- 22. researchgate.net [researchgate.net]

- 23. RNA Modifications [labome.com]

- 24. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. academic.oup.com [academic.oup.com]

Biological activity and significance of modified guanosine nucleosides.

<An In-depth Technical Guide to the Biological Activity and Significance of Modified Guanosine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified guanosine nucleosides represent a fascinating and functionally diverse class of biomolecules that extend the chemical repertoire of RNA and DNA. These modifications, ranging from simple methylations to complex hypermodifications, are not mere decorations but are critical players in a vast array of biological processes. They fine-tune the structure and function of nucleic acids, thereby influencing gene expression, cellular signaling, and the immune response. Dysregulation of these modifications is increasingly linked to a spectrum of human diseases, including cancer, neurodevelopmental disorders, and autoimmune conditions. Consequently, modified guanosine nucleosides and the enzymes that install, remove, and recognize them have emerged as compelling targets for therapeutic intervention. This guide provides a comprehensive exploration of the biological activities and significance of key modified guanosine nucleosides, offering insights into their mechanisms of action, their roles in health and disease, and the cutting-edge methodologies used to study them. We will delve into the intricacies of specific modifications, from the well-established roles of the 5' mRNA cap to the emerging importance of internal modifications in tRNA and rRNA, and the immunomodulatory functions of cyclic GMP-AMP (cGAMP). This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to navigate the complex and rapidly evolving landscape of modified guanosine nucleosides.

Introduction: Beyond the Canonical

Guanosine, a fundamental purine nucleoside, is a cornerstone of the genetic code. However, its biological significance extends far beyond its role as a simple building block of DNA and RNA.[1] Post-transcriptional and post-replicative modifications introduce a remarkable chemical diversity to guanosine, creating a vast "epitranscriptomic" and "epigenomic" landscape. These modifications are enzymatically installed and can be dynamic, allowing for a sophisticated layer of regulation that is essential for cellular function.

The functional consequences of these modifications are profound. They can:

-

Modulate Nucleic Acid Structure and Stability: By altering hydrogen bonding patterns and steric properties, modifications can influence the folding and stability of RNA molecules, such as transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs).[2][3]

-

Fine-tune Molecular Recognition: Modified nucleosides can act as recognition determinants for RNA-binding proteins and other nucleic acids, thereby influencing processes like pre-mRNA splicing, translation, and RNA degradation.[4][5]

-

Impact Innate Immunity: Certain modified guanosine nucleosides, or their cyclic dinucleotide derivatives, can act as signaling molecules that trigger innate immune responses to pathogens or cellular stress.[6][7][8]

-

Serve as Biomarkers of Disease: Aberrant levels of specific modified guanosine nucleosides in bodily fluids are emerging as promising biomarkers for various diseases, including cancer and those associated with oxidative stress.[9][10][11]

This guide will systematically explore the most significant classes of modified guanosine nucleosides, detailing their biological activities and the experimental approaches used to elucidate their functions.

Key Classes of Modified Guanosine Nucleosides and Their Biological Roles

N7-Methylguanosine (m7G): The Gatekeeper of Eukaryotic mRNA

Perhaps the most well-known modified guanosine is 7-methylguanosine (m7G), the defining feature of the 5' cap structure of eukaryotic messenger RNAs (mRNAs).[10][12] This modification is critical for multiple stages of the mRNA lifecycle.

Biological Significance:

-

Protection from Degradation: The m7G cap protects the 5' end of mRNA from degradation by 5' exonucleases, thereby enhancing mRNA stability.[10]

-

Promotion of Translation Initiation: The cap structure is recognized by the cap-binding protein complex eIF4F, which is essential for recruiting the ribosome to the mRNA and initiating translation.

-

Nuclear Export: The m7G cap facilitates the export of mature mRNA from the nucleus to the cytoplasm.

-

Pre-mRNA Splicing: The cap can influence the efficiency of pre-mRNA splicing.

Beyond the 5' cap, internal m7G modifications have been identified in tRNAs and rRNAs, where they contribute to the structural integrity and function of these non-coding RNAs.[13][14] Recent studies have also implicated internal m7G modifications in the regulation of miRNA processing and the stability of circular RNAs.[13]

Clinical Relevance:

Dysregulation of m7G modification pathways has been linked to various cancers.[13] The enzymes responsible for m7G installation ("writers") and removal ("erasers") are being explored as potential therapeutic targets.[13]

N2-Methylguanosine (m2G) and N2,N2-Dimethylguanosine (m22G): Fine-Tuning Translation

Methylation at the N2 position of guanosine, resulting in N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m22G), is a common modification found in tRNAs and rRNAs across all domains of life.[2][3]

Biological Significance:

-

tRNA Structure and Function: These modifications are often located at the junctions of tRNA stems and loops, where they play a crucial role in maintaining the correct L-shaped tertiary structure of the tRNA molecule.[3] This structural stabilization is essential for proper codon recognition and efficient protein synthesis.

-

Modulation of Base Pairing: The addition of methyl groups at the N2 position alters the hydrogen-bonding potential of guanosine.[3] While m2G can still form a Watson-Crick base pair with cytosine, m22G cannot, which can prevent misfolding of tRNA.[2][3]

-

Regulation of Protein Synthesis: The absence of these modifications can lead to impaired protein synthesis and reduced cell proliferation.[4][15]

Experimental Insights:

X-ray crystallography and NMR spectroscopy have been instrumental in elucidating how m2G and m22G affect RNA structure.[2] Genetic studies involving the knockout of the methyltransferase enzymes responsible for these modifications have revealed their importance in cellular fitness and protein translation.[4][15]

8-Oxoguanosine (8-oxoGsn): A Marker of Oxidative Stress and a Player in Disease

8-Oxoguanosine (8-oxoGsn) is a product of the oxidative damage of guanosine by reactive oxygen species (ROS).[9][16] Its accumulation in RNA and the corresponding deoxyribonucleoside, 8-oxo-2'-deoxyguanosine (8-oxo-dG), in DNA are widely recognized as biomarkers of oxidative stress.[9][11][17]

Biological Significance:

-

Mutagenesis: In DNA, 8-oxo-dG can mispair with adenine during replication, leading to G:C to T:A transversions, a common somatic mutation in cancer.[16]

-

Aberrant Protein Synthesis: The presence of 8-oxoGsn in mRNA can lead to translational errors and the production of abnormal proteins, which may contribute to the pathology of various diseases.[9]

-

Inflammation: The repair of 8-oxo-dG in DNA, initiated by the enzyme 8-oxoguanine DNA glycosylase-1 (OGG1), can trigger pro-inflammatory signaling pathways.[17]

Clinical Relevance:

Elevated levels of 8-oxoGsn and 8-oxo-dG have been associated with a wide range of aging-related diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[9][18] Monitoring the levels of these modified nucleosides in urine and other bodily fluids is a valuable tool for assessing oxidative stress and disease risk.[11]

Cyclic GMP-AMP (cGAMP): A Second Messenger in Innate Immunity

Cyclic GMP-AMP (cGAMP) is a unique cyclic dinucleotide synthesized from ATP and GTP by the enzyme cyclic GMP-AMP synthase (cGAS).[6][19][20] cGAS is a cytosolic DNA sensor that becomes activated upon binding to foreign or misplaced self-DNA.[6][7][21]

Biological Significance:

-

Activation of the STING Pathway: cGAMP acts as a second messenger that binds to and activates the adaptor protein STING (stimulator of interferon genes), which is located on the endoplasmic reticulum.[6][7][20]

-

Induction of Type I Interferons: Activation of STING leads to a signaling cascade that culminates in the production of type I interferons and other inflammatory cytokines.[6][21] This response is crucial for antiviral defense and antitumor immunity.

Therapeutic Implications:

The cGAS-STING pathway is a major area of interest for drug development. Agonists of this pathway are being investigated as vaccine adjuvants and for cancer immunotherapy, while antagonists may have therapeutic potential in autoimmune diseases where the pathway is aberrantly activated.[7][19]

Therapeutic Applications of Modified Guanosine Nucleosides

The unique biological activities of modified guanosine nucleosides have been harnessed for the development of a variety of therapeutic agents.

Antiviral Agents

Many antiviral drugs are guanosine analogues that interfere with viral replication.[22] A classic example is Acyclovir , which is used to treat herpes simplex virus (HSV) infections.[23][24] Acyclovir is a prodrug that is selectively phosphorylated by the viral thymidine kinase, and the resulting triphosphate form acts as a chain terminator when incorporated into the growing viral DNA strand.[23][25] Other important antiviral guanosine analogues include Ganciclovir (for cytomegalovirus infections) and Ribavirin (a broad-spectrum antiviral).[24][26]

Anticancer Agents

Modified guanosine nucleosides are also employed in cancer chemotherapy.[27] These agents can disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[1] For example, Forodesine is a guanosine analogue that inhibits the enzyme purine nucleoside phosphorylase (PNP), leading to the accumulation of dGTP in T-cells and inducing apoptosis.[27] This makes it a potential treatment for T-cell malignancies.

Immunomodulators

As discussed previously, the cGAS-STING pathway is a prime target for immunomodulatory drugs. In addition, certain C8-substituted and N7,C8-disubstituted guanosine analogues have been shown to activate Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and other cytokines.[8] These molecules hold promise as vaccine adjuvants and for the treatment of viral infections and cancer.

Methodologies for Studying Modified Guanosine Nucleosides

A variety of sophisticated analytical techniques are employed to detect, identify, and quantify modified guanosine nucleosides.

Mass Spectrometry-Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of modified nucleosides.[28][29][30] This highly sensitive and specific technique allows for the identification and quantification of a wide range of modifications in complex biological samples.

Table 1: Comparison of Mass Spectrometry Techniques for Modified Nucleoside Analysis

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis and fragmentation.[28][29] | High sensitivity and specificity, allows for quantification. | Can be complex to set up and requires specialized equipment. |

| NAIL-MS | Nucleic acid isotope labeling coupled with mass spectrometry.[29] | Allows for the study of the dynamics of RNA modifications. | Requires cell culture and stable isotope labeling. |

Sequencing-Based Methods

Next-generation sequencing (NGS) technologies have been adapted to map the location of modified nucleosides within RNA molecules at single-nucleotide resolution. For example, m7G-quant-seq and Bo-Seq are methods specifically designed to detect and quantify internal m7G modifications.[31][32][33] These techniques often rely on chemical treatments that induce cleavage or reverse transcription stops at the site of modification.

Experimental Protocols

Protocol: Global Analysis of Modified Nucleosides by LC-MS/MS

This protocol outlines a general workflow for the global analysis of modified nucleosides from total RNA.

1. RNA Isolation:

-

Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol extraction or column-based purification).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

2. RNA Digestion to Nucleosides:

-

To 1-5 µg of total RNA, add nuclease P1 and incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and continue incubation at 37°C for an additional 2 hours. This two-step enzymatic hydrolysis completely digests the RNA into individual nucleosides.[30]

3. Sample Cleanup:

-

Remove the enzymes by filtration using a 10 kDa molecular weight cutoff filter.[30] This step is crucial to prevent instrument contamination and improve analytical sensitivity.[30]

4. LC-MS/MS Analysis:

-

Inject the nucleoside mixture onto a reverse-phase C18 column for chromatographic separation.

-

Perform mass spectrometric analysis using a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.

-

Use multiple reaction monitoring (MRM) for targeted quantification of known modified nucleosides or data-dependent acquisition for the discovery of new modifications.[34]

5. Data Analysis:

-

Identify modified nucleosides based on their retention time and specific mass transitions.

-

Quantify the abundance of each modified nucleoside relative to the canonical nucleosides. Automated software packages can aid in this process.[35]

Protocol: Synthesis of a Modified Guanosine Analogue for Drug Discovery

The chemical synthesis of modified nucleosides is a cornerstone of drug discovery.[36][37][38] The following is a conceptual outline for the synthesis of a C6-modified guanosine analogue.

1. Protection of Guanosine:

-

Protect the hydroxyl groups of the ribose sugar and the exocyclic amine of the guanine base with suitable protecting groups (e.g., silyl ethers, acetyl groups). This prevents unwanted side reactions in subsequent steps.

2. Activation of the C6 Position:

-

Convert the protected guanosine to an O6-activated derivative, for example, by reaction with 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[39][40] This creates a good leaving group at the C6 position.

3. Nucleophilic Substitution:

-

Displace the leaving group with a desired nucleophile (e.g., an amine, thiol, or alcohol) to introduce the modification at the C6 position.[39][40]

4. Deprotection:

-

Remove all protecting groups to yield the final C6-modified guanosine analogue.

5. Purification and Characterization:

-

Purify the final product using techniques such as column chromatography or HPLC.

-

Confirm the structure of the synthesized compound using NMR spectroscopy and mass spectrometry.

Visualizations

The cGAS-STING Signaling Pathway

Caption: The cGAS-STING pathway for innate immune sensing of cytosolic DNA.

Workflow for LC-MS/MS Analysis of Modified Nucleosides

Caption: A generalized workflow for the analysis of modified nucleosides by LC-MS/MS.

Conclusion and Future Directions

The study of modified guanosine nucleosides is a vibrant and rapidly expanding field. From their fundamental roles in modulating RNA structure and function to their critical involvement in innate immunity and disease pathogenesis, it is clear that these modifications are far more than simple chemical curiosities. The development of advanced analytical techniques, such as high-resolution mass spectrometry and specialized sequencing methods, continues to unveil the complexity and dynamism of the epitranscriptome and epigenome.

For researchers and drug development professionals, the enzymes that regulate guanosine modifications represent a rich source of novel therapeutic targets. The continued exploration of guanosine analogues will undoubtedly lead to the development of new antiviral, anticancer, and immunomodulatory drugs. Furthermore, the use of modified guanosine nucleosides as biomarkers holds immense potential for early disease diagnosis and personalized medicine. As we continue to unravel the intricate language of nucleic acid modifications, we can anticipate exciting new discoveries that will reshape our understanding of biology and open up new avenues for therapeutic intervention.

References

- cGAS–STING cytosolic DNA sensing p

- Pathophysiological Roles of the cGAS-STING Inflammatory P

- The catalytic mechanism of cyclic GMP-AMP synthase (cGAS)

- Mass spectrometry analysis of nucleosides and nucleotides - PubMed.

- The Significance of 8-oxoGsn in Aging-Rel

- Cyclic GMP-AMP Synthase is Activated by Double-stranded DNA-Induced Oligomeriz

- Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed Central.

- cGAS STING Signalling P

- Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - NIH.

- Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass - Shimadzu.

- Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed.

- Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry | Accounts of Chemical Research - ACS Public

- N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC - PubMed Central.

- N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs - Frontiers.

- N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing | Nucleic Acids Research | Oxford Academic.

- rRNA, tRNA, and mRNA Modific

- Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.

- Nucleoside analogue - Wikipedia.

- Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activ

- N2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein transl

- (PDF) 7-Methylguanosine Modifications in Transfer RNA (tRNA)

- 8-Oxoguanine - Wikipedia.

- (PDF)

- Guanosine analogues as anti-herpesvirus agents - PubMed.

- The Role of 8-oxoguanine DNA glycosylase-1 in Inflamm

- 7-Methylguanosine - Wikipedia.

- Chemical synthesis of 4'-modified nucleoside analogues - ACS Fall 2025.

- Guanosine Analogue for the Treatment of SARS-CoV-2 - Cre

- 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determin

-

Global and single-nucleotide resolution detection of 7-methylguanosine in RNA. [Link]

- Full article: Global and single-nucleotide resolution detection of 7-methylguanosine in RNA.

- m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC.

- Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implic

- Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs rel

- Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC - NIH.

- A Simple Method for C-6 Modification of Guanine Nucleosides - PMC - NIH.

- Protocols for Efficient Chemical Synthesis of N2 -Modified Guanosine Phosphate Derivatives: Versatile Probes for mRNA Labeling - ResearchG

- Nucleosides: Biological Roles, Modifications and Applications in Medicinal Chemistry | Blog | Biosynth.

- A simple method for C-6 modification of guanine nucleosides - RSC Publishing.

- Modified nucleosides in RNA - YouTube.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. pnas.org [pnas.org]

- 9. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-Methylguanosine - Wikipedia [en.wikipedia.org]

- 11. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. N7-methylguanosine modification in cancers: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 8-Oxoguanine - Wikipedia [en.wikipedia.org]

- 17. The role of 8-oxoguanine DNA glycosylase-1 in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The catalytic mechanism of cyclic GMP-AMP synthase (cGAS) and implications for innate immunity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]